(1-Isopropyl-4-piperidinyl)acetic acid hydrate
Description
Properties
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNSEIQRMVPILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis generally involves:
- Construction or modification of the piperidine ring system.
- Introduction of the isopropyl substituent at the nitrogen atom.
- Functionalization at the 4-position with an acetic acid group.
- Final isolation as a hydrate form.
Key Synthetic Steps and Conditions
Step 1: Formation of N-Isopropylpiperidine Intermediate
- The introduction of the isopropyl group at the nitrogen is typically achieved by alkylation of piperidine or a suitable piperidine derivative with an isopropyl halide or equivalent alkylating agent under controlled conditions.
- Careful temperature control (often between 0°C to ambient temperature) and choice of solvent (e.g., acetic acid or dichloromethane) are critical to avoid over-alkylation or side reactions.
Step 2: Functionalization at the 4-Position
- The 4-position is functionalized to introduce the acetic acid moiety, often via an intermediate such as a 4-piperidinylidene acetic acid derivative.
- One documented method involves the rearrangement of tetrahydro-1,3-oxazine derivatives under acidic conditions (e.g., hydrochloric acid) at elevated temperatures (up to 150°C) to yield tetrahydropyridine intermediates, which can be further processed to the desired piperidine derivatives.
- Bromination followed by hydrolysis can convert tetrahydropyridine intermediates into 4-hydroxypiperidines, which can be further oxidized or functionalized to acetic acid derivatives.
Step 3: Hydrate Formation and Purification
- The hydrate form is typically obtained by crystallization from aqueous or aqueous-organic solvent mixtures.
- Refluxing the compound in a mixture of isopropanol and water at around 76°C for several hours, followed by slow cooling and stirring, promotes hydrate crystallization.
- Isolation involves filtration, washing with isopropanol and ether, and drying under vacuum at controlled temperatures (25–65°C) to yield a crystalline hydrate with high purity.
Process Optimization for Large Scale Synthesis
- Avoidance of chromatographic purification (e.g., silica gel columns) is preferred for scalability.
- Acid-base extraction steps are employed to separate organic and aqueous layers, adjusting pH to selectively extract the product.
- Use of solvents like dichloromethane and ethyl acetate for extraction and washing steps.
- Drying agents such as anhydrous sodium sulfate are used to remove residual water before solvent removal under reduced pressure.
- Temperature and pressure are carefully controlled during solvent removal to prevent decomposition.
Representative Reaction Conditions Summary
Research Findings and Data
- The rearrangement of tetrahydro-1,3-oxazine derivatives under strong acid conditions enables efficient formation of piperidine intermediates with desired substitutions.
- Bromination in acetic acid followed by hydrolysis is a reliable route to 4-hydroxypiperidines, which can be converted to acetic acid derivatives.
- Large-scale synthesis protocols emphasize solvent extraction, pH adjustment, and avoidance of chromatographic purification to enhance yield and scalability.
- The hydrate form improves the compound’s crystallinity and handling properties, with controlled crystallization parameters critical for reproducibility.
- Analytical data such as melting points (e.g., 112–114°C for related 4-hydroxypiperidines), neutral equivalents, and purity assessments confirm the identity and quality of the product.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Parameters | Outcome/Remarks |
|---|---|---|---|
| N-Isopropylation | Alkylation of piperidine with isopropyl halide | Mild temperatures, controlled stoichiometry | Selective N-substitution |
| Acidic rearrangement | Heating tetrahydro-1,3-oxazine with HCl | 90–150°C, excess acid | Formation of tetrahydropyridine intermediate |
| Bromination and hydrolysis | Treatment with anhydrous HBr in acetic acid | 10–95°C, followed by water hydrolysis | 4-hydroxypiperidine formation |
| Crystallization of hydrate | Reflux in isopropanol/water mixture | ~76°C reflux, slow cooling | Hydrate crystal formation |
| Purification and drying | pH adjustment, solvent extraction, vacuum drying | pH 4–10, reduced pressure, 25–65°C drying | High purity, scalable process |
Chemical Reactions Analysis
Types of Reactions: (1-Isopropyl-4-piperidinyl)acetic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions
Biological Activity
(1-Isopropyl-4-piperidinyl)acetic acid hydrate, also known by its chemical formula C11H20N2O3·H2O, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 1185436-47-8
The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the isopropyl group and acetic acid moiety contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
Initial studies suggest that this compound may exhibit significant biological activity, particularly in neuropharmacology. Compounds with similar structural motifs have been linked to various pharmacological effects, including:
- Neurotransmitter Modulation : The piperidine ring is known for its role in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which may be beneficial in treating neurodegenerative diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and inflammation pathways. Preliminary studies indicate potential interactions with:
- Acetylcholinesterase (AChE) : Inhibition studies suggest that the compound may affect AChE activity, which is crucial for regulating acetylcholine levels in the synaptic cleft.
- Biological Pathways : Further research is necessary to elucidate the specific biological pathways influenced by this compound.
Research Findings and Case Studies
Recent studies have investigated the biological activity of related piperidine derivatives, providing insights into their pharmacological profiles. For instance:
- AChE Inhibition Assays : In vitro assays demonstrated varying degrees of AChE inhibition among synthesized compounds, with some showing significant activity compared to established inhibitors like donepezil and galanthamine .
- In Vivo Models : Animal models have been utilized to assess the neuroprotective effects of similar piperidine derivatives, indicating potential benefits in conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
(1-Isopropyl-4-piperidinyl)acetic acid hydrate is primarily investigated for its potential therapeutic effects. Its structural similarities to other biologically active compounds suggest several applications:
- Neuropharmacology : Initial studies indicate that compounds with similar piperidine structures may influence neurotransmitter systems, making this compound a candidate for research into treatments for neurological disorders such as depression and anxiety.
- Drug Development : The compound can serve as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Its ability to modify biological pathways makes it a valuable asset in drug discovery programs aimed at developing novel therapeutic agents.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary investigations focus on:
- Receptor Binding : Studies are being conducted to determine how the compound binds to specific receptors in the brain, which could provide insights into its potential use as an anxiolytic or antidepressant.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes may lead to applications in treating metabolic disorders or cancers where enzyme activity is dysregulated.
Material Science
The unique chemical properties of this compound also make it relevant in material science:
- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers that require specific functional groups for enhanced properties, such as solubility or thermal stability.
- Catalysis : The compound may serve as a catalyst or ligand in various chemical reactions, facilitating the formation of complex molecules with precision.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between (1-Isopropyl-4-piperidinyl)acetic acid hydrate and its analogs:
Substituent Effects on Physicochemical Properties
- Alkyl Chain Variations (Isopropyl vs. Ethyl/Propyl): The isopropyl group introduces greater steric hindrance and lipophilicity compared to ethyl (C₂H₅) or linear propyl (C₃H₇) groups. This enhances membrane permeability but may reduce aqueous solubility .
- Polar Functional Groups (Aminocarbonyl vs. Acetic Acid): The aminocarbonyl substituent in [4-(Aminocarbonyl)piperidin-1-yl]acetic acid hydrate (MW 204.22) increases polarity, improving solubility in polar solvents. However, this may limit blood-brain barrier penetration in neurological applications .
Commercial and Research Relevance
- Pricing and Availability: this compound is priced higher than many analogs, reflecting its specialized applications (e.g., chiral intermediates in synthesis) . The ethyl and aminocarbonyl derivatives are listed without pricing, suggesting niche or discontinued status .
Synthetic Utility:
Research Findings and Limitations
- Data Gaps: Molecular weights and crystallographic data for the isopropyl and propyl derivatives remain unconfirmed in the reviewed literature .
Q & A
Basic Question: What are standard synthetic routes for (1-Isopropyl-4-piperidinyl)acetic acid hydrate, and how is purity validated?
Answer:
A common method involves reacting 1-isopropylpiperidin-4-amine with bromoacetic acid or its derivatives under basic conditions, followed by hydration to form the hydrate. Purification is typically achieved via recrystallization or column chromatography. Purity validation employs HPLC (≥98% purity threshold) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For hydrate-specific characterization, thermogravimetric analysis (TGA) quantifies water content, while X-ray diffraction (XRD) identifies crystalline phases .
Advanced Question: How can reaction conditions be optimized to enhance yield and minimize byproducts during synthesis?
Answer:
Optimization requires systematic variation of parameters:
- Temperature: Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitution.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics.
- Catalysis: Triethylamine or DMAP can accelerate acetylation steps.
Byproducts (e.g., unreacted piperidine derivatives) are monitored via LC-MS, and column chromatography with gradient elution (e.g., methanol/chloroform) resolves impurities .
Basic Question: What analytical techniques are essential for characterizing the hydrate form?
Answer:
- NMR spectroscopy: H and C NMR confirm the piperidinyl and acetic acid moieties. The hydrate’s water protons may appear as broad peaks in DO-exchanged samples.
- FT-IR: Stretching vibrations for O-H (3200–3600 cm) and carboxylate groups (1700–1750 cm) validate hydration and acidity.
- Karl Fischer titration: Quantifies bound water content (typically 1–3 molar equivalents) .
Advanced Question: How does hydration influence the compound’s crystallographic structure and stability?
Answer:
Hydration stabilizes the crystal lattice via hydrogen bonding between water molecules and the acetic acid carboxylate group. Single-crystal XRD reveals distinct unit cell parameters compared to the anhydrous form. Stability studies under controlled humidity (e.g., 40–60% RH) show hydrate-to-anhydrous transitions at elevated temperatures (>80°C), monitored via differential scanning calorimetry (DSC) .
Basic Question: What assay methods are suitable for quantifying this compound in biological matrices?
Answer:
Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. Mobile phases often combine methanol and acetate buffers (pH 4.6–6.5) to enhance peak resolution. Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction to isolate the analyte .
Advanced Question: How can spectral overlaps in NMR or HPLC be resolved for accurate quantification?
Answer:
- NMR: Use H-C HSQC to decouple overlapping signals. Deuterated solvents (e.g., DMSO-d) suppress water interference.
- HPLC: Employ tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) to differentiate co-eluting species. Gradient elution (e.g., 65:35 methanol/buffer) improves separation .
Basic Question: What are the compound’s solubility profiles, and how do they impact formulation?
Answer:
The hydrate is sparingly soluble in water (<1 mg/mL) but soluble in polar organic solvents (e.g., DMSO, ethanol). Formulation strategies include salt formation (e.g., hydrochloride salts) or nanoemulsions to enhance bioavailability .
Advanced Question: How can computational modeling predict the compound’s pharmacokinetic or receptor-binding properties?
Answer:
- Docking studies: Use the SMILES string (
CC(C)N1CCC(CC1)NC(=O)CO) to model interactions with targets like GABA receptors or acetylcholinesterase. - ADMET prediction: Tools like SwissADME estimate logP (∼1.2), blood-brain barrier permeability, and CYP450 inhibition risks based on molecular descriptors .
Basic Question: How should the compound be stored to ensure long-term stability?
Answer:
Store at −20°C in airtight, light-resistant containers under inert gas (argon). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Regular stability testing via HPLC every 6 months is recommended .
Advanced Question: How to resolve contradictions in reported solubility or bioactivity data?
Answer:
- Solubility discrepancies: Re-evaluate solvent purity, temperature, and hydration state. Use equilibrium solubility assays with saturated solutions.
- Bioactivity conflicts: Validate assays with positive controls (e.g., known receptor agonists/antagonists) and orthogonal methods (e.g., SPR vs. radioligand binding). Statistical meta-analysis identifies outliers .
Basic Question: What are the safety protocols for handling this compound?
Answer:
Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; LD50 data (if unavailable) should be inferred from structurally similar piperidine derivatives. Waste disposal follows EPA guidelines for acetic acid derivatives .
Advanced Question: How to design degradation studies to identify hydrolysis or oxidation products?
Answer:
- Hydrolysis: Incubate in pH 1–13 buffers at 37°C. Monitor via LC-MS for acetic acid or piperidine fragments.
- Oxidation: Expose to HO or UV light. Product identification uses high-resolution MS and comparative NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
